molecular formula C23H25N3O5 B11420577 3-(2-hydroxyphenyl)-5-propyl-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

3-(2-hydroxyphenyl)-5-propyl-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Cat. No.: B11420577
M. Wt: 423.5 g/mol
InChI Key: IIYQENYFGUAPHW-UHFFFAOYSA-N
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Description

3-(2-hydroxyphenyl)-5-propyl-4-(3,4,5-trimethoxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a pyrrolo[3,4-c]pyrazole core, which is a fused heterocyclic system, and is substituted with hydroxyphenyl, propyl, and trimethoxyphenyl groups. These structural elements contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

The synthesis of 3-(2-hydroxyphenyl)-5-propyl-4-(3,4,5-trimethoxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one typically involves multi-step organic reactions. One common method is the Claisen–Schmidt condensation, which is performed under basic or acidic conditions. This reaction involves the condensation of 3,4,5-trimethoxyacetophenone with appropriate aldehydes to form the desired chalcone intermediates . These intermediates are then subjected to cyclization reactions to form the pyrrolo[3,4-c]pyrazole core. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

3-(2-hydroxyphenyl)-5-propyl-4-(3,4,5-trimethoxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Cyclization: The formation of the pyrrolo[3,4-c]pyrazole core itself is a cyclization reaction, which can be catalyzed by acids or bases.

Scientific Research Applications

3-(2-hydroxyphenyl)-5-propyl-4-(3,4,5-trimethoxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-hydroxyphenyl)-5-propyl-4-(3,4,5-trimethoxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one involves its interaction with various molecular targets and pathways. It has been shown to inhibit key enzymes and proteins involved in cell proliferation and survival, such as tubulin and heat shock protein 90 (Hsp90) . By binding to these targets, the compound disrupts critical cellular processes, leading to the inhibition of cancer cell growth and induction of apoptosis.

Comparison with Similar Compounds

Similar compounds to 3-(2-hydroxyphenyl)-5-propyl-4-(3,4,5-trimethoxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one include other pyrrolo[3,4-c]pyrazole derivatives and compounds containing the trimethoxyphenyl (TMP) group. These compounds often exhibit similar biological activities, such as anticancer and anti-inflammatory effects. the unique combination of substituents in 3-(2-hydroxyphenyl)-5-propyl-4-(3,4,5-trimethoxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one may result in distinct pharmacological profiles and enhanced potency .

Properties

Molecular Formula

C23H25N3O5

Molecular Weight

423.5 g/mol

IUPAC Name

3-(2-hydroxyphenyl)-5-propyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C23H25N3O5/c1-5-10-26-21(13-11-16(29-2)22(31-4)17(12-13)30-3)18-19(24-25-20(18)23(26)28)14-8-6-7-9-15(14)27/h6-9,11-12,21,27H,5,10H2,1-4H3,(H,24,25)

InChI Key

IIYQENYFGUAPHW-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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